Lipophilicity (XLogP3-AA) Advantage Over the 1,3,4-Oxadiazole Regioisomer
The 1,2,4-oxadiazole scaffold inherently displays higher lipophilicity than its 1,3,4-oxadiazole isomer. A systematic matched-pair analysis across the AstraZeneca compound collection showed that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower log D values relative to their 1,2,4-oxadiazole counterparts [1]. For 5-iodo-3-methyl-1,2,4-oxadiazole, the computed XLogP3-AA is 1.2, while the regioisomeric 2-iodo-5-methyl-1,3,4-oxadiazole yields a computed XLogP3-AA of 0.9 [2]. This ΔXLogP3-AA of +0.3 log units translates to an approximately 2‑fold higher partition coefficient, favoring membrane permeation for the 1,2,4-isomer.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5-Iodo-3-methyl-1,2,4-oxadiazole: XLogP3-AA = 1.2 |
| Comparator Or Baseline | 2-Iodo-5-methyl-1,3,4-oxadiazole: XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = +0.3 (≈2‑fold higher partition coefficient for the 1,2,4-isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); matched-pair analysis from Boström et al. (2012) |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, a critical parameter for CNS drug discovery programs where the 1,2,4-oxadiazole core is frequently employed as an ester bioisostere.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
- [2] PubChem. (2026). Compound Summary: 2-Iodo-5-methyl-1,3,4-oxadiazole, CID 67615820. National Center for Biotechnology Information. View Source
